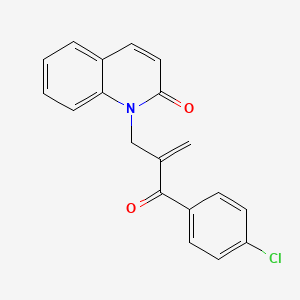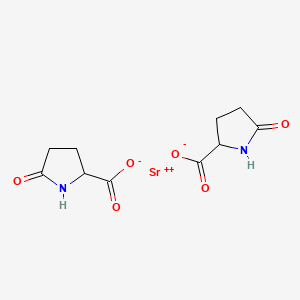
Strontium bis(5-oxo-DL-prolinate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium bis(5-oxo-DL-prolinate) is a chemical compound with the molecular formula C10H12N2O6Sr and a molecular weight of 343.83 g/mol It is a strontium salt of 5-oxo-DL-proline, a derivative of proline, an amino acid
Preparation Methods
The synthesis of Strontium bis(5-oxo-DL-prolinate) typically involves the reaction of strontium salts with 5-oxo-DL-proline under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Strontium bis(5-oxo-DL-prolinate) can undergo various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although specific details on these reactions are limited.
Substitution Reactions: It can undergo substitution reactions where the strontium ion may be replaced by other metal ions under appropriate conditions.
Complex Formation: The compound can form complexes with other molecules, which can be useful in various applications.
Scientific Research Applications
Strontium bis(5-oxo-DL-prolinate) has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology and Medicine: Strontium compounds are known for their role in bone health.
Industry: The compound can be used in the production of specialized materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Strontium bis(5-oxo-DL-prolinate) involves its interaction with biological systems, particularly in bone metabolism. Strontium ions can mimic calcium ions and are incorporated into bone tissue, promoting bone formation and reducing bone resorption. This dual action helps in maintaining bone density and strength . The molecular targets include the calcium-sensing receptor (CaSR) and pathways involved in osteoblast and osteoclast regulation .
Comparison with Similar Compounds
Strontium bis(5-oxo-DL-prolinate) can be compared with other strontium compounds such as:
Strontium ranelate: Used in the treatment of osteoporosis, it has a similar mechanism of action in promoting bone health.
Strontium chloride: Commonly used in dental care products for its desensitizing properties.
Strontium carbonate: Used in pyrotechnics and as a precursor for other strontium compounds.
Properties
CAS No. |
85959-41-7 |
|---|---|
Molecular Formula |
C10H12N2O6Sr |
Molecular Weight |
343.83 g/mol |
IUPAC Name |
strontium;5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/2C5H7NO3.Sr/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2 |
InChI Key |
MCUOJRSXUUTWDJ-UHFFFAOYSA-L |
Canonical SMILES |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Sr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



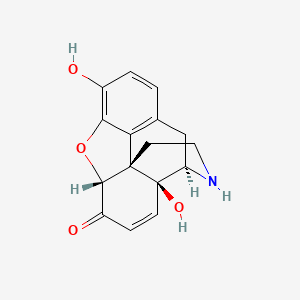
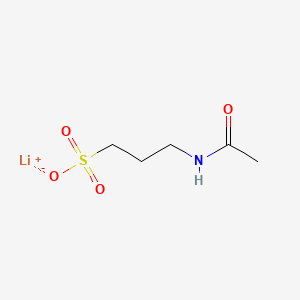
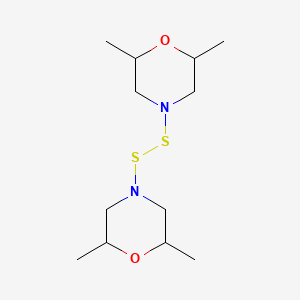
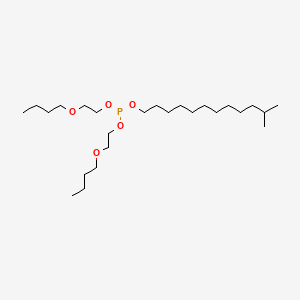
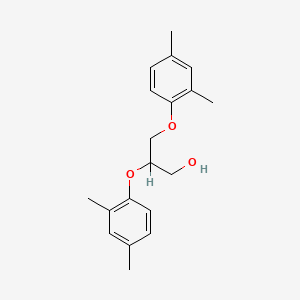
![3-[2-[2-(1-Naphthylamino)ethoxy]ethoxy]propiononitrile](/img/structure/B12666166.png)
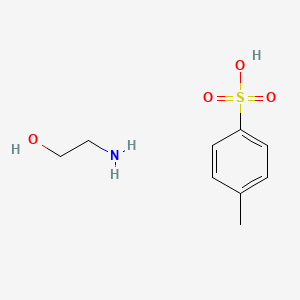

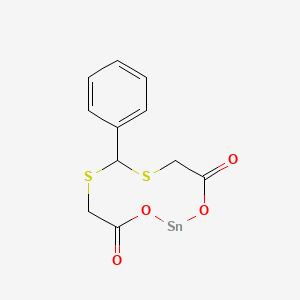
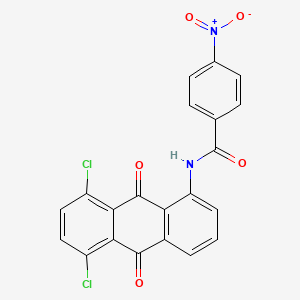
![Ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B12666198.png)
